Product packaging for benzyl (2R)-2-aminopropanoate(Cat. No.:CAS No. 17831-02-6)

benzyl (2R)-2-aminopropanoate

Cat. No.: B7840501
CAS No.: 17831-02-6
M. Wt: 179.22 g/mol
InChI Key: YGYLYUIRSJSFJS-MRVPVSSYSA-N
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Description

Benzyl (2R)-2-aminopropanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B7840501 benzyl (2R)-2-aminopropanoate CAS No. 17831-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYLYUIRSJSFJS-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307630
Record name D-Alanine, phenylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17831-02-6
Record name D-Alanine, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17831-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanine, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Chiral Chemistry and Stereoselective Transformations

The primary importance of benzyl (B1604629) (2R)-2-aminopropanoate lies in its application in chiral chemistry, where the synthesis of a specific enantiomer (a non-superimposable mirror image) of a molecule is desired. The (2R) configuration of this compound makes it a valuable starting material for producing other enantiomerically pure molecules. vulcanchem.com

Stereoselective transformations are chemical reactions that favor the formation of one stereoisomer over another. Benzyl (2R)-2-aminopropanoate is frequently employed in such reactions to introduce a specific stereocenter into a target molecule. For instance, it has been used in the synthesis of enantiopure β-lactam antibiotics, where the precise stereochemistry is crucial for biological activity. vulcanchem.com Its application extends to the synthesis of other chiral molecules, including α-benzyl-β2-amino acids, through processes like stereoselective alkylation and subsequent ring-opening reactions of derived sulfamidates. acs.org

Overview of Its Role As a Versatile Chiral Building Block

Diastereoselective Approaches

Diastereoselective strategies involving this compound primarily capitalize on the inherent chirality of the molecule to influence the stereochemical outcome of reactions at a new stereocenter.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key carbon-carbon bond-forming reaction. When this compound derivatives are used, the existing stereocenter can direct the approach of a nucleophile or an electrophile, leading to the formation of one diastereomer in excess.

For instance, the lithium enolate of a protected this compound can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds. The stereochemistry of the resulting product is influenced by the (R)-configuration of the starting material. Research has shown that the tandem conjugate addition-cyclization of homochiral lithium N-benzyl-N-alpha-methylbenzylamide to diester derivatives of (E,E)-octa-2,6-dienedioic acid is a key step in the stereoselective synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. researchgate.net This methodology allows for the preparation of the trans-C(1)-C(2)-stereoisomers with good yields. researchgate.net

Alkylation Reactions, including Lithium Enolate Alkylation

The alkylation of enolates derived from this compound is a powerful method for creating new stereocenters. 182.160.97 The formation of a lithium enolate, typically by using a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophile (e.g., an alkyl halide), can proceed with high diastereoselectivity. 182.160.97ethz.ch The stereochemical outcome is dictated by the facial bias imposed by the existing chiral center, which directs the incoming electrophile to one face of the enolate.

Key factors influencing the diastereoselectivity include the nature of the base, the solvent, and the presence of additives like lithium chloride, which can promote a rapid and clean reaction. harvard.edu For example, the alkylation of chiral isoserine derivatives has been shown to proceed with either retention or inversion of configuration depending on the relative configuration of the stereocenters. acs.orgnih.gov

Table 1: Diastereoselective Alkylation of Chiral Bicyclic N,O-Acetals Derived from Isoserine

ElectrophileYield (%)Diastereomeric Ratio (dr)
Methyl iodide9583:17
Ethyl triflate9285:15
Benzyl iodide9180:20
Allyl iodide9387:13
Data sourced from The Journal of Organic Chemistry. acs.orgnih.gov

This table demonstrates the good yields and diastereoselectivities achieved in the alkylation of a chiral isoserine derivative, highlighting the utility of this method for creating quaternary α-alkyl-β-amino acids. acs.orgnih.gov

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. This compound can be incorporated into substrates that undergo diastereoselective tandem reactions. These processes are advantageous due to their atom economy and operational simplicity. cuni.cz

An example is the diastereoselective tandem conjugate addition-cyclization protocol. researchgate.net This type of reaction has been used to prepare trans-C(1)-C(2)-stereoisomeric β-amino diacids. researchgate.net The initial conjugate addition sets a new stereocenter, and the subsequent intramolecular cyclization is influenced by the stereochemistry of both the original and the newly formed chiral centers, often leading to a high degree of stereocontrol.

Enantioselective Methodologies

In enantioselective methodologies, this compound or its derivatives are often used as chiral ligands or auxiliaries in reactions involving prochiral substrates, leading to the preferential formation of one enantiomer.

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives can be envisioned as components of chiral organocatalysts. For instance, peptides or more complex structures incorporating the D-alanine benzyl ester moiety could be designed to catalyze enantioselective reactions. The principles of enamine and iminium ion catalysis, central to many organocatalytic transformations, could be harnessed in such systems. nih.gov

Metal-Catalyzed Asymmetric Transformations

In metal-catalyzed asymmetric reactions, this compound can serve as a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment. nih.gov This chiral complex can then interact with a prochiral substrate to induce enantioselectivity in a variety of transformations, such as hydrogenations, allylic alkylations, and C-H functionalizations. nih.govrsc.org

The effectiveness of the asymmetric induction depends on the specific metal, the ligand structure, and the reaction conditions. For example, transition metal catalysts, including those based on cobalt, have been employed for enantioselective C-H bond functionalization. rsc.org The design of chiral ligands is crucial, and derivatives of this compound could be tailored to create effective catalysts for specific transformations.

Chemoenzymatic Synthesis and Biocatalytic Resolution

The synthesis of enantiomerically pure amino acids and their derivatives is of significant interest in pharmaceutical and fine chemical manufacturing. Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, offer an efficient route to such compounds. For this compound, also known as the benzyl ester of D-alanine, biocatalytic resolution is a key strategy. This approach typically involves the use of enzymes to selectively react with one enantiomer in a racemic mixture of benzyl 2-aminopropanoate, allowing for the separation of the desired (R)-enantiomer.

Lipase-Catalyzed Reactions

Lipases (E.C. 3.1.1.3) are a class of serine hydrolase enzymes that have been extensively used in organic synthesis for their ability to catalyze the hydrolysis of esters in aqueous environments and, conversely, esterification and transesterification reactions in organic solvents. tandfonline.com Their utility in kinetic resolution stems from their frequent ability to selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov

In the context of producing this compound, a racemic mixture of benzyl 2-aminopropanoate (D,L-alanine benzyl ester) is subjected to enzymatic hydrolysis. Lipases often show a preference for hydrolyzing the L-enantiomer (the (S)-form) of amino acid esters. nih.gov This selective hydrolysis converts the (S)-ester into the corresponding (S)-amino acid, which can be easily separated from the unreacted (R)-ester due to differences in their physicochemical properties (e.g., solubility).

The enantioselectivity of this process is highly dependent on the specific lipase (B570770) used, the solvent system, temperature, and the structure of the ester's alcohol moiety. tandfonline.comnih.gov Candida antarctica lipase B (CALB) is a particularly effective and widely used biocatalyst for the resolution of various chiral compounds, including amino acid esters, due to its high stability and enantioselectivity. almacgroup.comd-nb.info Other lipases, such as those from Pseudomonas and Rhizopus species, have also demonstrated high reactivity and selectivity in the hydrolysis of amino acid esters. nih.gov

Research has shown that for the resolution of various amino acid esters, optimizing reaction conditions is crucial. For instance, controlling the temperature can enhance enantioselectivity, although it may lead to longer reaction times. almacgroup.com The choice of solvent is also critical; for example, diisopropyl ether has been identified as a preferred solvent for some lipase-catalyzed resolutions. d-nb.infomdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amino Acid Esters

Enzyme SourceSubstrate TypeReaction TypeKey FindingsReference(s)
Pseudomonas lipaseRacemic amino acid estersHydrolysisSelectively hydrolyzes L-amino acid esters with high reactivity and selectivity in aqueous solution. nih.gov
Candida antarctica lipase B (CALB)Racemic β-amino estersHydrolysisEfficient resolution of N-benzylated-β³-amino esters under mechanochemical conditions, yielding high enantioselectivity (up to 98% ee). d-nb.info
Burkholderia cepacia lipase (formerly Pseudomonas cepacia)Racemic β-amino carboxylic ester hydrochloridesHydrolysisFurnished unreacted (R)-amino esters and product (S)-amino acids with excellent enantiomeric excess (ee ≥99%). mdpi.com
Aspergillus niger lipaseN-benzyloxycarbonyl (Z) protected non-protein amino acid estersHydrolysisPreferentially hydrolyzed the L-enantiomers, allowing for optical resolution. tandfonline.com

Enzymatic Aminolysis and Acylation

Beyond hydrolysis, other enzymatic reactions such as aminolysis and acylation are powerful tools for the kinetic resolution of racemic amino acid esters. These methods provide alternative pathways to isolate the desired (R)-enantiomer.

Enzymatic Aminolysis

Aminolysis is a reaction in which an ester reacts with an amine to form an amide and an alcohol. In a kinetic resolution context, an enzyme selectively catalyzes the aminolysis of one enantiomer of a racemic ester. When resolving racemic benzyl 2-aminopropanoate, an enzyme can be used to convert the (S)-enantiomer into the corresponding N-substituted (S)-alaninamide by reacting it with a suitable amine. The desired this compound remains unreacted and can be isolated from the reaction mixture.

Lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase, have been shown to catalyze the enantioselective aminolysis of racemic esters. cdnsciencepub.comcdnsciencepub.com D-aminopeptidases have also been utilized for the aminolysis of D-alanine methyl ester with various amines, demonstrating the enzyme's specificity for the D-enantiomer. pu-toyama.ac.jp In this case, the D-ester is converted to a D-alaninamide, while the L-ester is left unreacted. This highlights that the choice of enzyme dictates which enantiomer is transformed. For producing this compound, one would select an enzyme that selectively reacts the (S)-enantiomer with an amine nucleophile.

Enzymatic Acylation

Enantioselective N-acylation is another strategy for kinetic resolution. In this process, a racemic amino acid ester is treated with an acyl donor in the presence of an enzyme. The enzyme selectively transfers the acyl group to the amino group of one enantiomer, forming an N-acyl amino acid ester. This leaves the other enantiomer in its original, unacylated form.

To obtain this compound, the goal is to selectively acylate the (S)-enantiomer of the racemic benzyl ester. For example, using an acyl donor like phenylacetic acid methyl ester in the presence of an enzyme such as a mutant of penicillin-G acylase can lead to the N-phenylacetylation of the L-amino acid (S-enantiomer). rug.nl The resulting N-acetylated (S)-ester can then be separated from the unreacted (R)-ester. Acylases are another class of enzymes used for the kinetic resolution of N-acyl amino acids via selective hydrolysis, demonstrating the broad utility of acylation and deacylation reactions in asymmetric synthesis. harvard.edu

Table 2: Enzymatic Aminolysis and Acylation for Kinetic Resolution of Amino Acid Derivatives

EnzymeReaction TypeSubstrate (Racemic)Key PrincipleReference(s)
D-aminopeptidaseAminolysisD-alanine methyl esterCatalyzes the reaction of the D-ester with an amine to form a D-alaninamide, which is then hydrolyzed to D-alanine. pu-toyama.ac.jp
Candida antarctica lipase B (CALB)AminolysisRacemic 2-isoxazolylacetate alkyl esterCatalyzes the enantioselective aminolysis with an L-alanine derivative to produce an (R)-amide. cdnsciencepub.comcdnsciencepub.com
Penicillin-G Acylase (mutant)AcylationD,L-amino acidsEnantioselectively converts L-enantiomers to their N-phenylacetyl derivatives, leaving the D-amino acid unreacted. rug.nl
Lipase (from Sphingomonas sp.)AminolysisRacemic ester or amineShows high enantioselectivity in ester aminolysis, producing (R)-amides in high enantiomeric excess. acs.orgresearchgate.net

Synthesis and Functionalization of Benzyl 2r 2 Aminopropanoate and Its Derivatives

Established Synthetic Routes to Benzyl (B1604629) (2R)-2-Aminopropanoate

The synthesis of benzyl (2R)-2-aminopropanoate typically starts from the readily available chiral precursor, D-alanine. The primary challenge is the selective esterification of the carboxylic acid group in the presence of the nucleophilic amino group. Two common strategies are employed: direct esterification under acidic conditions and a protect-esterify-deprotect sequence.

Direct Fischer Esterification: A straightforward and atom-economical method is the direct esterification of D-alanine with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as hydrogen chloride or p-toluenesulfonic acid (TsOH). The acid protonates the carboxylic acid, activating it toward nucleophilic attack by benzyl alcohol. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.

Protection-Based Synthesis: An alternative route involves the temporary protection of the amino group of D-alanine before esterification. The N-tert-butoxycarbonyl (N-Boc) group is commonly used for this purpose. N-Boc-D-alanine is reacted with a benzylating agent, such as benzyl bromide in the presence of a base (e.g., cesium carbonate), to form N-Boc-D-alanine benzyl ester. The final step is the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the desired this compound, often as its hydrochloride salt nih.govchemicalbook.com.

Starting MaterialKey ReagentsProductNotes
D-AlanineBenzyl alcohol, Acid catalyst (e.g., TsOH)This compoundDirect esterification; requires water removal.
N-Boc-D-alanine1. Benzyl bromide, Base2. Acid (e.g., TFA, HCl)This compoundMulti-step but avoids side reactions; product often isolated as a salt.

Derivatization Strategies

The bifunctional nature of this compound, possessing both a primary amine and a benzyl ester, allows for a variety of selective chemical modifications at either the nitrogen or the carboxyl group.

The primary amino group of this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions.

N-Acylation: This is a common transformation used to form amide bonds, which are central to peptide chemistry. The reaction is typically carried out by treating the amino ester with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct google.com. This method is fundamental for incorporating the D-alanine benzyl ester moiety into peptide chains.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through several methods. Reductive amination, involving the reaction of the amino ester with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a mild and effective method for producing N-mono-alkylated products. Direct alkylation with alkyl halides can also be employed, though it carries the risk of over-alkylation to form tertiary amines. Catalytic methods using alcohols as alkylating agents via a "borrowing hydrogen" mechanism represent a greener alternative, although they often require elevated temperatures and specialized catalysts researchgate.net.

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chloride, BaseN-Acetyl derivative
N-Alkylation (Reductive Amination)Benzaldehyde, NaBH₃CNN-Benzyl derivative
N-Alkylation (Direct)Methyl iodide, BaseN-Methyl or N,N-Dimethyl derivative

In multi-step syntheses, particularly in peptide synthesis, the amino group of this compound must be protected to prevent unwanted side reactions. Standard protecting groups used in peptide chemistry can be readily installed.

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (CbzCl).

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu.

The benzyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively formed and cleaved under specific conditions.

Formation: As described in Section 3.1, benzyl esters are typically formed by acid-catalyzed esterification of the corresponding carboxylic acid with benzyl alcohol organic-chemistry.org. More recent methods include the direct palladium-catalyzed C-H acyloxylation of toluene, which offers high atom economy organic-chemistry.org.

Cleavage: The removal of the benzyl ester (debenzylation) to unmask the free carboxylic acid is a crucial step in many synthetic sequences. Several methods are available, offering different levels of selectivity.

Cleavage MethodKey ReagentsSelectivity & Notes
Hydrogenolysis H₂, Palladium on Carbon (Pd/C)Standard method. Cleaves benzyl ethers, Cbz groups, and reduces some unsaturated bonds. Can be poisoned by sulfur reddit.com.
Lewis Acid Catalysis Tin(IV) chloride (SnCl₄)Highly selective for benzyl esters over benzyl ethers, amides, and many other protecting groups researchgate.netdal.ca.
Dissolving Metal Reduction Sodium in liquid ammonia (B1221849) (Na/NH₃)Powerful reducing conditions.
Transition Metal Catalysis Nickel boride (Ni₂B)Chemoselectively cleaves benzyl esters in the presence of methyl, ethyl, and t-butyl esters, as well as benzyl ethers organic-chemistry.org.
Other Acidic/Oxidative Methods Anhydrous FeCl₃, BCl₃Strong Lewis acids that can effect cleavage, though selectivity may vary researchgate.net.

Preparation of Structurally Related Chiral Synthons

The chemical scaffold of this compound serves as a precursor for the synthesis of other valuable chiral building blocks, such as strained heterocyclic systems.

Aziridine-2-carboxylates are highly versatile synthetic intermediates, acting as precursors to various α- and β-amino acids and other nitrogen-containing compounds. While direct conversion of this compound (derived from alanine) is less common, analogous amino acid benzyl esters with a β-leaving group are excellent precursors for aziridine (B145994) synthesis.

A well-established route involves the cyclization of β-hydroxy-α-amino acid esters, such as those derived from serine or threonine. For instance, N-trityl-(S)-serine benzyl ester can be converted into the corresponding benzyl (R)-aziridine-2-carboxylate. clockss.orgru.nl This transformation is achieved by treating the protected amino alcohol with sulfuryl chloride and triethylamine. clockss.org The reaction proceeds via the in situ formation of a cyclic intermediate (a sulfamidate or similar species), followed by intramolecular nucleophilic attack of the nitrogen atom to displace the activated hydroxyl group, yielding the aziridine ring with inversion of stereochemistry at the β-carbon clockss.org.

Precursor ExampleReagentsProductYield
N-Trityl-(S)-serine benzyl esterSO₂Cl₂, Et₃N, -50 °CBenzyl (R)-N-trityl-aziridine-2-carboxylate90% clockss.org
N-Trityl-(S)-threonine benzyl esterSO₂Cl₂, Et₃N, -50 °CBenzyl (2R,3S)-N-trityl-3-methyl-aziridine-2-carboxylate94% clockss.org

This methodology highlights how chiral amino acid benzyl esters are pivotal starting materials for generating stereochemically defined and synthetically useful aziridine derivatives.

Beta-Amino Acid Derivatives (e.g., Beta²,²-Amino Acids, Beta-Amino-alpha-hydroxy acids)

The homologation of α-amino acids to their β-amino acid counterparts is a significant transformation in medicinal chemistry, as β-amino acids are key components of peptidomimetics that exhibit enhanced metabolic stability. A primary and well-established method for this one-carbon insertion is the Arndt-Eistert reaction. This sequence allows for the conversion of an α-amino acid into its corresponding β-amino acid while preserving the original stereochemistry.

The process commences with the appropriate N-protection of this compound, typically with a group like tert-butoxycarbonyl (Boc), to prevent unwanted side reactions of the amino group. The resulting N-Boc-D-alanine benzyl ester is then saponified to yield N-Boc-D-alanine. This protected α-amino acid is the direct precursor for the Arndt-Eistert homologation.

The key steps of the homologation involve:

Activation: The carboxylic acid of N-Boc-D-alanine is converted into a more reactive species, commonly an acid chloride, by treatment with reagents such as thionyl chloride or oxalyl chloride.

Diazoketone Formation: The activated acid chloride is then reacted with diazomethane (B1218177). This step proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by the elimination of a chloride ion, to form an α-diazoketone. An excess of diazomethane is typically used to neutralize the HCl generated in the reaction.

Wolff Rearrangement: The crucial rearrangement of the α-diazoketone to a ketene (B1206846) is induced, often catalytically using silver(I) oxide (Ag₂O) or silver benzoate, or sometimes photochemically. In this step, a molecule of dinitrogen is extruded, and the alkyl group migrates to the carbene carbon, forming the ketene intermediate.

Nucleophilic Trapping: The highly reactive ketene is then trapped by a nucleophile present in the reaction medium. If water is used, it results in the formation of the homologous carboxylic acid (N-Boc-β-homoalanine). If an alcohol, such as benzyl alcohol, is used, the corresponding β-amino ester is formed directly.

Subsequent deprotection of the Boc group and the ester (if necessary) yields the desired β-amino acid. While this provides a reliable route to β³-amino acids, the synthesis of β²,²-disubstituted amino acids or β-amino-α-hydroxy acids from this compound requires different and more complex synthetic strategies that are not as prominently documented in the literature. For instance, the synthesis of β-amino-α-hydroxy acids often begins with glycine (B1666218) derivatives that undergo asymmetric aldol (B89426) reactions.

The following table outlines a typical sequence for the Arndt-Eistert homologation starting from N-Boc-D-alanine.

StepReactantReagents and ConditionsProduct
1N-Boc-D-alanine(COCl)₂, cat. DMF, CH₂Cl₂N-Boc-D-alanyl chloride
2N-Boc-D-alanyl chlorideCH₂N₂ (excess), Et₂O, 0 °C to RT1-Diazo-3-(Boc-amino)-2-butanone
31-Diazo-3-(Boc-amino)-2-butanoneAg₂O, H₂O, Dioxane, HeatN-Boc-(R)-β-aminobutanoic acid

Constrained Heterocyclic Diamino Acid Derivatives

The synthesis of conformationally constrained amino acids is of great interest for the development of peptides and peptidomimetics with well-defined secondary structures, such as turns and helices. These rigid scaffolds are valuable in drug design for optimizing binding affinity and biological activity.

While this compound is a versatile chiral starting material, its direct conversion to complex constrained heterocyclic diamino acid derivatives is not a commonly reported pathway. The construction of such intricate molecular architectures often involves multi-step sequences that build the heterocyclic core using other strategic starting materials. For example, pyroglutamic acid is a frequently used precursor for a variety of conformationally restricted amino acid analogues due to its inherent cyclic nature.

The synthesis of constrained diamino acids often relies on methodologies such as:

Intramolecular cyclization reactions.

Ring-closing metathesis to form cyclic structures.

Diastereoselective alkylations or Michael additions onto cyclic precursors.

For instance, the synthesis of indolizidinone amino acids, which serve as constrained dipeptide surrogates, has been achieved starting from L-serine through a route involving the formation of a linear unsaturated diaminoazelate, followed by a stereoselective iodolactonization and subsequent intramolecular cyclization to form the bicyclic core. Although L-alanine shares structural similarities with L-serine, the specific application of this compound in analogous, well-documented synthetic routes to constrained heterocyclic diamino acids is not readily found in scientific literature. The development of such routes remains a specialized area of synthetic organic chemistry.

Advanced Chemical Transformations Utilizing Benzyl 2r 2 Aminopropanoate Scaffold

Ring-Opening Reactions of Cyclized Derivatives (e.g., Aziridines, Sulfamidates)

Cyclized derivatives of amino acids, such as aziridines and sulfamidates, are powerful intermediates in organic synthesis due to their inherent ring strain, which facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles. These reactions provide a direct route to highly functionalized, chiral amino compounds that are otherwise challenging to synthesize.

Aziridines derived from amino acids can be synthesized through the activation of the hydroxyl group of the corresponding amino alcohol, followed by intramolecular nucleophilic substitution. For instance, derivatives of benzyl (B1604629) (2R)-2-aminopropanoate can be reduced to the corresponding amino alcohol, which can then be converted into an aziridine-2-carboxylate. These activated aziridines are susceptible to nucleophilic attack at either of the ring carbons, with the regioselectivity being influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. The ring-opening of N-activated aziridines, such as N-tosyl or N-acyl derivatives, with various nucleophiles provides access to a wide range of α- and β-amino acid derivatives. clockss.org

The regioselectivity of the ring-opening is a critical aspect of aziridine (B145994) chemistry. In the case of aziridine-2-carboxylates, nucleophilic attack can occur at either the C2 or C3 position. For instance, the ring-opening of a (2R)-aziridine-2-carboxylate derivative with a hydroxy nucleophile from water in the presence of trifluoroacetic acid has been shown to occur at the C2 position. nih.gov Conversely, with a different substituent on the aziridine, the regioselectivity can be shifted to the C3 position. nih.gov This differential reactivity allows for the synthesis of diverse heterocyclic structures like piperidines and pyrrolidines. nih.gov

EntryAziridine PrecursorNucleophileProductReference
1(2R)-aziridine-2-carboxylate derivativeH₂O / CF₃CO₂HC2-ring opened product nih.gov
2(2R)-aziridine-2-carboxylate derivativeAcetate / Acetic AcidC3-ring opened product nih.gov

Cyclic sulfamidates, prepared from amino alcohols, are another class of strained heterocyclic intermediates that undergo facile ring-opening reactions. These compounds can be synthesized from the corresponding N-protected amino alcohol by reaction with thionyl chloride in the presence of a base like imidazole, followed by oxidation of the intermediate sulfamidite. acs.orgacs.org The resulting five-membered cyclic sulfamidates are highly reactive towards nucleophilic attack, typically occurring at the carbon atom attached to the oxygen with inversion of configuration. acs.org

This strategy has been employed in the synthesis of glycosylated amino acids, where chiral cyclic sulfamidates derived from amino acids like (S)-isoserine are subjected to ring-opening by carbohydrate-based nucleophiles. acs.orgacs.org For example, the reaction of an N-Boc protected cyclic sulfamidate with a thiocarbohydrate nucleophile proceeds smoothly to afford the corresponding S-glycosylated amino acid derivative in good yield. acs.org Similarly, O-glycosylated amino acids can be accessed using carbohydrate C1-O-hemiacetals as nucleophiles. acs.org

EntrySulfamidate PrecursorNucleophileProductYield (%)Reference
1N-Boc-(S)-isoserine methyl ester derived sulfamidate2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose(2R)-2-((2′,3′,4′,6′)-Tetra-O-acetyl-β-D-glucopyranosylthio)-3-tert-butoxycarbonylamino propionic acid methyl ester70 acs.org
2N-Boc-(S)-isoserine methyl ester derived sulfamidate(AcO)₃GalpNAc-α-OHProtected α-D-GalpNAc-α-MeSerGood acs.org

Intramolecular Cyclization Reactions for Polycyclic Scaffolds

The stereochemically defined backbone of benzyl (2R)-2-aminopropanoate can be elaborated with appropriately positioned reactive groups to facilitate intramolecular cyclization reactions, leading to the formation of complex polycyclic scaffolds. These reactions are powerful tools for the construction of intricate molecular architectures found in natural products and pharmaceutically active compounds.

One common strategy involves the introduction of a side chain containing a nucleophile and another containing an electrophile, which can then react in an intramolecular fashion to form a new ring. For example, a derivative of this compound could be functionalized at the nitrogen atom with a substituent bearing a nucleophilic group, while the ester is converted to a moiety containing an electrophilic center. Subsequent intramolecular reaction would lead to a cyclic product.

While direct examples starting from this compound were not found in the provided search results, the general principles of intramolecular cyclization are well-established. For instance, the intramolecular reaction of an amine with an epoxide or an aldehyde can lead to the formation of five- or six-membered rings. A plausible synthetic route could involve the N-alkylation of this compound with a bifunctional reagent, followed by conversion of the ester to a suitable electrophile, setting the stage for an intramolecular cyclization cascade.

Oxidative Transformations of N-Benzyl Amine Moieties

The N-benzyl group is a common protecting group for amines in organic synthesis due to its stability under a wide range of reaction conditions and its susceptibility to removal by various methods, including catalytic hydrogenolysis and oxidative cleavage. Oxidative debenzylation offers a valuable alternative to hydrogenation, especially when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

Several reagents and conditions have been developed for the oxidative cleavage of N-benzyl amines. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the clean N-debenzylation of tertiary amines containing N-benzyl groups, affording the corresponding secondary amines. semanticscholar.org Another method involves the use of an alkali metal bromide in the presence of an oxidant, which generates a bromo radical that promotes the oxidative debenzylation of N-benzyl amides to the corresponding amides. researchgate.netnih.gov This latter method is particularly mild and efficient. researchgate.netnih.gov

In the context of a this compound derivative, the N-benzyl group, if present, could be selectively removed using these oxidative methods. This would be particularly useful in the later stages of a synthetic sequence to unmask the primary amine for further functionalization.

Reagent/SystemSubstrateProductNotesReference
Ceric Ammonium Nitrate (CAN)Tertiary N-benzyl amineSecondary amineClean debenzylation semanticscholar.org
Alkali Metal Bromide / OxidantN-benzyl amideAmideMild and efficient researchgate.netnih.gov

Reaction with Phosphorylating Agents for Nucleotide Analogs

Nucleotide analogs are crucial in medicinal chemistry, particularly as antiviral and anticancer agents. The "ProTide" approach is a prodrug strategy that delivers a nucleoside monophosphate into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. This approach involves masking the phosphate (B84403) group as a phosphoramidate (B1195095), often with an amino acid ester and an aryl group.

A derivative of this compound is an ideal candidate for incorporation into a ProTide. The amino group of the alanine (B10760859) moiety can be coupled with a phosphorylating agent, such as phenyl phosphorochloridate, and then to the 5'-hydroxyl group of a nucleoside. The resulting phosphoramidate prodrug would be more lipophilic than the free nucleotide, facilitating its entry into cells. Once inside the cell, enzymatic cleavage would release the nucleoside monophosphate.

The synthesis of such phosphoramidate prodrugs typically involves the coupling of a protected nucleoside with a phosphorylating agent like phenyl-(alkoxy-L-alaninyl)-phosphorochloridate. nih.gov A key example of a successful drug utilizing this approach is Sofosbuvir, which contains a phosphoramidate moiety derived from L-alanine isopropyl ester. mdpi.com This highlights the therapeutic potential of nucleotide analogs derived from amino acids. While a direct synthesis of a nucleotide analog from this compound was not detailed in the provided search results, the established methodologies for ProTide synthesis are directly applicable.

Applications in the Construction of Complex Molecular Architectures

Synthesis of Peptidomimetics and Pseudopeptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. Benzyl (B1604629) (2R)-2-aminopropanoate serves as a key starting material for introducing non-natural D-amino acid residues into peptide-like structures.

The incorporation of D-amino acids, such as the D-alanine moiety from benzyl (2R)-2-aminopropanoate, into a peptide backbone fundamentally alters its three-dimensional structure. This modification can induce specific secondary structures, like β-turns, or disrupt native conformations, which is a common strategy in drug design to modulate binding affinity to biological targets. Furthermore, peptides containing D-amino acids are significantly more resistant to proteases, which selectively cleave peptide bonds between L-amino acids, thus extending their half-life in vivo.

One notable application is in the synthesis of α-/β-mixed peptides. These are oligomers that contain both α- and β-amino acid residues. The D-alanine benzyl ester can be coupled with β-amino acids to create novel pseudopeptide backbones with unique folding patterns and biological activities. For instance, such mixed peptides have been investigated as potential inhibitors for enzymes like α-amylase, which is relevant in the management of diabetes nih.gov. The benzyl ester group is a convenient protecting group during synthesis, often removed in the final stages via hydrogenation.

Role in N-Heterocyclic Core Synthesis

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals cdnsciencepub.comgoogle.com. This compound is a valuable precursor for the enantioselective synthesis of several N-heterocyclic systems, most notably diketopiperazines.

Diketopiperazines (DKPs) are six-membered rings containing two nitrogen atoms and two carbonyl groups, and they represent a class of biologically active compounds found in nature researchgate.net. They are typically synthesized through the cyclization of a dipeptide ester or the self-condensation of two amino acid esters researchgate.net. This compound can undergo self-condensation upon heating to form (3R,6R)-3,6-dimethylpiperazine-2,5-dione. Alternatively, it can be coupled with a different amino acid ester to produce an unsymmetrical DKP, allowing for structural diversity researchgate.net.

The benzyl ester functionality is particularly advantageous in these syntheses as it can facilitate the cyclization process and can be removed under neutral conditions, which helps prevent racemization at the chiral centers. The resulting chiral DKP scaffold is a privileged structure in drug discovery, serving as a rigid template for orienting functional groups in three-dimensional space to interact with biological targets. Beyond DKPs, D-alanine derivatives have been used as substrates in solid-phase synthesis to construct other heterocyclic cores, such as the 1,4-piperazine ring, which is a key component in various pharmacologically active molecules.

Table 1: Examples of N-Heterocyclic Cores Synthesized from Amino Acid Precursors

Heterocyclic Core Precursor Type Synthetic Method Reference
Diketopiperazine Amino Acid Ester Self-condensation or Dipeptide Cyclization researchgate.net
1,4-Piperazine D-alanine derivative Solid-Phase Synthesis & Reduction
Pyrrolidine L-proline (Native Structure) cdnsciencepub.com

Precursor in Bioactive Compound Synthesis (e.g., Drug Discovery Intermediates)

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Chiral building blocks like this compound are therefore indispensable in the synthesis of enantiomerically pure pharmaceuticals. The (2R) configuration of this compound allows it to serve as a key intermediate in the production of complex bioactive molecules where specific stereochemistry is essential for efficacy and safety.

A prominent example highlighting the importance of this structural motif is found in the synthesis of the anticonvulsant drug Lacosamide. While not a direct precursor, the closely related compound (2R)-2-amino-N-benzyl-3-methoxypropanamide is a key intermediate in Lacosamide's synthesis. This intermediate contains the critical (2R)-amino-N-benzyl fragment, demonstrating the utility of this chiral scaffold in building neurologically active compounds. The stereochemistry at the alpha-carbon is crucial for the drug's mechanism of action, which involves enhancing the slow inactivation of voltage-gated sodium channels.

The versatility of this compound as a synthetic intermediate stems from its two reactive sites: the amino group and the benzyl-protected carboxyl group. The amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks, while the benzyl ester can be deprotected to reveal a carboxylic acid for further modification, such as amide bond formation. This dual functionality makes it a valuable tool for medicinal chemists creating libraries of compounds for drug discovery programs.

Table 2: Representative Bioactive Compounds and Intermediates Derived from Chiral Amino Acid Scaffolds

Compound/Intermediate Class Therapeutic Area Relevance of Chiral Moiety
(2R)-2-amino-N-benzyl-3-methoxypropanamide Drug Intermediate Neurology (Anticonvulsant) Precursor to Lacosamide, where the (2R) configuration is critical for activity.
Ramipril ACE Inhibitor Cardiovascular Contains a proline moiety and an alanine-derived fragment, with specific stereochemistry essential for binding to angiotensin-converting enzyme cdnsciencepub.comgoogle.com.

Contribution to Novel Chemical Space Exploration

Chemical space refers to the vast multidimensional space encompassing all possible molecules. A central goal in drug discovery is to explore novel regions of this space to identify new molecular architectures with unique biological activities. The use of building blocks like this compound, which are not among the 20 proteinogenic L-amino acids, is a key strategy for achieving this.

The incorporation of a D-alanine residue introduces a specific and relatively uncommon chiral element into a molecule. Most commercial screening libraries are dominated by achiral or racemic compounds, and the chiral molecules that are present are often derived from natural L-amino acids. By using D-amino acid esters, chemists can synthesize sp³-rich, enantiomerically pure scaffolds that occupy underrepresented areas of 3D chemical space researchgate.net.

Molecules with well-defined three-dimensional structures are more likely to exhibit specific and high-affinity interactions with biological targets. The rigid stereochemistry provided by the (2R)-center of this compound allows for the creation of compounds with distinct spatial arrangements of functional groups. This controlled introduction of chirality is fundamental to modern drug design, as biological systems are inherently chiral and often exhibit stereoselective interactions with small molecules researchgate.net. Therefore, the use of such non-natural chiral building blocks significantly expands the structural diversity of synthetic compound libraries, increasing the probability of discovering novel hits in high-throughput screening campaigns.

Mechanistic Insights and Stereochemical Control in Reactions

Elucidation of Stereochemical Outcomes

The stereochemical integrity of a reaction involving a chiral center is fundamentally dictated by the reaction mechanism. beilstein-journals.org For nucleophilic substitution reactions, the two primary pathways, SN1 (unimolecular) and SN2 (bimolecular), lead to distinct stereochemical results.

An SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products. nih.gov

An SN2 reaction , conversely, involves a backside attack by the nucleophile, forcing the leaving group to depart from the opposite side. beilstein-journals.org This concerted mechanism results in a complete inversion of the stereochemical configuration at the chiral center. nih.gov

A study on the C-F activation of an enantiopure isotopomer of benzyl (B1604629) fluoride (B91410) provides a clear illustration of this principle. The research aimed to determine whether reaction conditions favored a dissociative SN1 pathway or an associative SN2 pathway. st-andrews.ac.uknih.gov When strong nucleophiles were used with hydroxyl-based hydrogen-bond donors, the reaction proceeded with almost complete inversion of configuration, indicating a predominant SN2-like mechanism. beilstein-journals.orgnih.gov In contrast, reactions with poorer nucleophiles that required stronger activators showed evidence of a more dissociative SN1 pathway, resulting in reduced enantiomeric excess. nih.gov

The determination of these outcomes relies on analytical techniques capable of distinguishing between enantiomers, such as 2H NMR in a chiral liquid crystal matrix, which can quantify the ratio of stereoisomers in the product mixture. st-andrews.ac.uknih.gov

Role of Chiral Auxiliaries and Catalysts

To guide reactions toward a desired stereoisomer, chemists employ chiral auxiliaries and catalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. wikipedia.org Its inherent chirality blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face, thus controlling the formation of the new stereocenter. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Widely used auxiliaries include Evans' oxazolidinones, Corey's 8-phenylmenthol, and derivatives of pseudoephedrine. wikipedia.orgnih.gov

Chiral catalysts , on the other hand, create a chiral environment in which the reaction takes place without being covalently bonded to the substrate. They can be small organic molecules (organocatalysts), metal complexes with chiral ligands, or enzymes (biocatalysts). mdpi.com These catalysts interact with the transition state of the reaction, lowering the activation energy for the pathway leading to one enantiomer over the other.

A pertinent example is the biocatalytic N-H insertion reaction using engineered myoglobin (B1173299) (Mb) variants to synthesize chiral amines. By modifying the amino acid residues in the heme cofactor's active site, researchers could tune the chiral environment. For the reaction of aniline (B41778) with benzyl 2-diazopropanoate, the Mb(H64V,V68A) variant showed significantly increased catalytic efficiency compared to wild-type Mb. rochester.edu Further tuning, such as in the Mb(H64V,V68A,H93Y) variant, enhanced enantioselectivity, demonstrating how subtle changes in the catalyst's chiral pocket can profoundly impact the stereochemical outcome. rochester.edu

Catalyst VariantKey MutationsObserved Outcome in N-H Insertion
Wild-type MbNoneLow catalytic efficiency.
Mb(H64V,V68A)H64V, V68ASignificantly increased catalytic efficiency (835 TON). rochester.edu
Mb(H64V,V68A,H93Y)H64V, V68A, H93YIdentified as the most enantioselective catalyst for the reaction. rochester.edu

Influence of Reaction Conditions on Selectivity (e.g., Diastereoselectivity, Enantioselectivity)

Reaction conditions, including the choice of solvent, temperature, and reagents, play a critical role in determining the stereoselectivity of a reaction. These factors can influence the stability of transition states and intermediates, thereby tipping the balance between different stereochemical pathways.

The study of C-F activation in benzyl fluoride again provides clear data on this influence. The choice of hydrogen bond donor used as an activator significantly altered the reaction mechanism and, consequently, the enantiomeric excess (ee) of the product.

Mild Activators: Using a mixture of water and isopropanol (B130326) as the activator with various nucleophiles resulted in products with high ee, very close to that of the starting material. This suggests a highly associative SN2 pathway dominates under these conditions. beilstein-journals.org

Strong Activators: When poorer nucleophiles were used, stronger activators like hexafluoroisopropanol (HFIP) were required. This combination promoted a more dissociative SN1 mechanism, leading to significant racemization and lower ee in the final product. nih.govnih.gov

The solvent itself is not merely an inert medium but can actively participate in the reaction through solvation effects. rsc.org In some stereoselective reactions, a phenomenon known as the "inversion temperature" has been observed, where the preferred stereoisomer changes depending on the reaction temperature. This is hypothesized to be due to an equilibrium between different solute-solvent clusters that act as the reactive species. rsc.org The nature of the solvent—whether it is protic, aprotic, polar, or nonpolar—can stabilize or destabilize charged intermediates and transition states, directly influencing the diastereoselectivity and enantioselectivity of the reaction. mdpi.comuobaghdad.edu.iq

Activator SystemNucleophileYield (%)Product ee (%)Inferred Dominant Pathway
Water/IsopropanolThiophenol6095SN2-like beilstein-journals.org
Water/Isopropanol4-Nitrothiophenol6395SN2-like beilstein-journals.org
Water/IsopropanolSodium Azide5594SN2-like beilstein-journals.org
HFIP1,3,5-Trimethoxybenzene8510SN1-like nih.gov

Theoretical Studies and Computational Chemistry Applications

Theoretical studies and computational chemistry have become indispensable tools for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity. beilstein-journals.org Methods like Density Functional Theory (DFT) allow for the modeling of molecular structures, reaction pathways, and transition states. nih.govuq.edu.au

These computational applications provide several key insights:

Potential Energy Surfaces: By calculating the energy of a system as the reaction progresses, chemists can map the potential energy surface. This helps identify the lowest energy pathway, locate transition states, and calculate activation energy barriers, explaining why a particular reaction pathway is favored. nih.govosti.gov For example, DFT studies on the ring-opening of glycal-derived gem-dibromocyclopropanes predicted a mechanism involving the formation of a bromocyclopropene followed by cleavage to a zwitterionic intermediate, which rationalized the exclusive formation of the E-bromoalkene product. uq.edu.au

Structure and Stability: DFT can be used to optimize the geometry of molecules and intermediates, with calculated bond lengths and angles often showing good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net This is crucial for understanding the stability of different conformations and intermediates that may influence the stereochemical outcome.

Catalyst-Substrate Interactions: Computational models are particularly powerful for elucidating how a chiral catalyst controls stereoselectivity. Studies can model the non-covalent interactions, such as hydrogen bonds and π–π stacking, between the catalyst and the substrates in the transition state. snnu.edu.cn An analysis of an axially chiral organocatalyst revealed that a combination of specific π–π interactions and multiple hydrogen bonds within a "catalytic pocket" was responsible for the high enantioselectivity observed. snnu.edu.cn

Electronic Properties: Calculations of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into the reactivity and electronic transitions within a molecule. nih.govresearchgate.net

By simulating reactions at the molecular level, computational chemistry provides a bridge between experimental observations and a fundamental understanding of the factors that govern stereochemical control.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of benzyl (B1604629) (2R)-2-aminopropanoate by providing detailed information about the chemical environment of each atom. In ¹H NMR spectroscopy, the proton signals are assigned based on their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).

For the hydrochloride salt of benzyl (2R)-2-aminopropanoate, the expected ¹H NMR spectrum would feature distinct signals corresponding to the methyl protons, the alpha-proton at the chiral center, the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons in each environment.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-CH₃ ~1.5 (d) ~16
α-CH ~4.1 (q) ~50
-CH₂-Ph ~5.2 (s) ~68
C=O N/A ~170

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₀H₁₃NO₂. The calculated monoisotopic mass of the neutral molecule is approximately 179.22 g/mol . In its hydrochloride salt form, the molecular weight is approximately 215.67 g/mol nih.govnih.gov.

When subjected to ionization techniques such as electrospray ionization (ESI), the compound typically forms a protonated molecular ion [M+H]⁺ with a corresponding mass-to-charge ratio (m/z). Further analysis through tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragments would arise from the cleavage of the ester bond, loss of the benzyl group, or decarboxylation, providing further structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO₂ chemicalbook.comchemicalbook.com
Molecular Weight (Free Base) 179.22 g/mol chemicalbook.comchemicalbook.com
Molecular Weight (HCl Salt) 215.67 g/mol nih.govnih.gov
Monoisotopic Mass (HCl Salt) 215.0713064 Da nih.gov

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is critical, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the enantiomers of this compound.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation nih.gov. Polysaccharide-based CSPs are commonly employed for the separation of amino acid derivatives sigmaaldrich.com. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve baseline separation of the two enantiomeric peaks vt.edu. The relative area of the peaks corresponding to the (R) and (S) enantiomers is then used to determine the enantiomeric excess (e.e.) of the sample.

Optical Rotation Measurements for Chirality Assignment

Optical activity is the defining characteristic of chiral molecules. A solution containing an excess of one enantiomer will rotate the plane of plane-polarized light. This rotation is measured using a polarimeter, and the specific rotation [α] is a physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration).

For this compound, a positive or negative specific rotation value would be experimentally determined. The sign of the rotation (dextrorotatory, (+), or levorotatory, (-)) is an empirical value and does not directly correlate with the (R) or (S) absolute configuration without prior establishment. However, once the specific rotation for one pure enantiomer is known, the value for the other enantiomer will be equal in magnitude but opposite in sign. This measurement is a fundamental method for confirming the chiral nature of the synthesized or isolated compound.

X-Ray Crystallography for Absolute Configuration and Binding Mode Analysis

While other spectroscopic methods provide information on connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to establish its absolute configuration as (R).

This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous structural proof. Furthermore, if the compound is co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography can reveal the specific binding mode and intermolecular interactions, which is invaluable for structure-based drug design. No public records of a crystal structure for this compound were identified in the performed searches.

Future Perspectives in Benzyl 2r 2 Aminopropanoate Research

Development of Novel Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign processes. For benzyl (B1604629) (2R)-2-aminopropanoate, research is increasingly directed towards biocatalytic and chemoenzymatic methods that offer milder reaction conditions and higher selectivity compared to traditional chemical routes.

Enzymes, as natural catalysts, operate with high specificity under benign conditions, making them ideal for sustainable synthesis. mdpi.com The use of biocatalysis is a well-established tool for producing both natural and non-canonical amino acids. researchgate.net Lipases and proteases are being explored for the direct esterification of D-alanine with benzyl alcohol or for the kinetic resolution of racemic mixtures of benzyl alaninate. These enzymatic processes often occur in aqueous media or green solvents, significantly reducing the environmental footprint.

Key advantages of enzymatic synthesis include:

High Enantioselectivity: Enzymes can distinguish between enantiomers, leading to products with high optical purity.

Mild Reaction Conditions: Biocatalytic reactions typically run at ambient temperature and pressure, reducing energy consumption.

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste streams.

Future research will likely focus on enzyme engineering and directed evolution to develop more robust and efficient biocatalysts tailored for the synthesis of benzyl (2R)-2-aminopropanoate. The goal is to create enzymes with enhanced stability, broader substrate scope, and higher catalytic activity under industrial process conditions.

Green Synthesis ApproachCatalyst TypeKey Advantages
Biocatalytic Esterification Lipase (B570770), ProteaseHigh selectivity, mild conditions, aqueous media
Enzymatic Kinetic Resolution LipaseHigh enantiomeric excess (ee), reduced waste
Chemoenzymatic Synthesis Combination of chemical and enzymatic stepsLeverages the strengths of both approaches for complex syntheses nih.gov

Exploration of New Catalytic Systems for Enhanced Selectivity

One promising avenue is the use of transition-metal complexes with chiral ligands for asymmetric hydrogenation or amination reactions. researcher.life For instance, rhodium or ruthenium-based catalysts can facilitate the enantioselective synthesis of amino acid precursors. The design of new ligands is crucial for fine-tuning the catalyst's activity and selectivity.

Another area of exploration involves organocatalysis, which uses small organic molecules as catalysts. Chiral aldehydes, for example, can be used to promote the asymmetric functionalization of primary amines. researcher.life Organocatalysis avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles.

Recent advancements in nitrene transfer chemistry, catalyzed by engineered enzymes like protoglobin nitrene transferases, present a direct method for the α-C-H amination of carboxylic acid esters to produce α-amino esters. nih.govnih.govosti.gov This approach can provide unprotected chiral α-amino esters with high enantioselectivity. nih.gov

Catalytic SystemCatalyst ExampleMechanismKey Benefit
Transition-Metal Catalysis Rhodium with chiral phosphine (B1218219) ligandsAsymmetric HydrogenationHigh turnover numbers and enantioselectivity
Organocatalysis Chiral AldehydesAsymmetric α-functionalizationMetal-free, environmentally benign researcher.life
Biocatalysis Engineered Protoglobin Nitrene TransferasesNitrene C-H InsertionDirect synthesis of unprotected chiral α-amino esters nih.govnih.gov

Expansion of Applications in Drug Discovery and Chemical Biology

This compound is a valuable chiral building block, and its applications are expected to expand further in drug discovery and chemical biology. α-Amino esters are precursors to noncanonical amino acids, which are increasingly incorporated into therapeutics and biological tools. nih.govnih.gov The ability to synthesize peptides with specific structures allows for the study of their function and potential therapeutic uses. openaccessjournals.com

In drug discovery, the (2R) stereocenter of the alanine (B10760859) moiety can be crucial for the biological activity of a target molecule. For example, it serves as a key intermediate in the synthesis of various pharmaceuticals where stereochemistry dictates efficacy and safety. innospk.com The benzyl protecting group is easily removable, allowing for further chemical modifications and peptide bond formation. Active esters are frequently used in peptide synthesis to minimize racemization. nih.govrsc.org

In chemical biology, this compound can be used to introduce labeled or modified alanine residues into peptides and proteins. This enables the study of protein structure, function, and interactions. The development of chemoenzymatic strategies to generate noncanonical amino acids is simplifying the synthesis of complex peptide natural products. nih.gov

Application AreaSpecific UseSignificance
Drug Discovery Synthesis of chiral drug candidatesStereochemistry is critical for pharmacological activity innospk.compharmasalmanac.com
Peptide Synthesis Incorporation of D-alanine into peptidesModulates peptide structure and biological stability openaccessjournals.com
Chemical Biology Precursor for noncanonical amino acidsTool for studying protein function and creating novel biomolecules nih.govnih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. openaccessjournals.com Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. springernature.comuc.pt

For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This can lead to higher yields and selectivities. For instance, enzymatic reactions can be performed in packed-bed reactors where the enzyme is immobilized, allowing for continuous operation and easy separation of the product. mdpi.com The synthesis of β-amino acid esters has been successfully demonstrated in continuous-flow microreactors using lipase catalysts. mdpi.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new synthetic routes. researchgate.net High-throughput screening of catalysts and reaction conditions can be performed rapidly, reducing development time. These platforms are also crucial for the automated synthesis of peptides, where this compound can be used as a building block. openaccessjournals.comopenaccessjournals.com The future will likely see the development of fully automated, end-to-end processes for the synthesis of chiral amino acid esters and their subsequent incorporation into more complex molecules.

TechnologyApplication in this compound SynthesisAdvantages
Flow Chemistry Continuous synthesis and purificationImproved safety, better control, higher yields, easy scale-up springernature.comuc.pt
Packed-Bed Reactors Immobilized enzyme catalysisContinuous processing, catalyst recycling, enhanced stability mdpi.com
Automated Synthesis Platforms High-throughput screening and peptide synthesisAccelerated process optimization, rapid library synthesis openaccessjournals.comresearchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis yield of benzyl (2R)-2-aminopropanoate?

Methodological Answer: Synthesis optimization requires careful selection of protecting groups and reaction conditions. For example, tert-butoxycarbonyl (Boc) groups are often used to protect the amine functionality during esterification to prevent side reactions . Temperature control (e.g., maintaining 0–5°C during coupling reactions) and solvent choice (e.g., dichloromethane or tetrahydrofuran) significantly impact reaction efficiency. Analytical techniques like HPLC (High-Performance Liquid Chromatography) should be employed to monitor intermediate purity, with typical retention times adjusted to a C18 column and acetonitrile/water gradient .

Table 1: Common Synthesis Parameters

ParameterOptimal ConditionReference
Protecting GroupBoc
SolventDichloromethane
Temperature0–5°C (coupling step)
Purity AnalysisHPLC (C18, 70:30 ACN:H₂O)

Q. What are common side reactions encountered during the synthesis of this compound derivatives?

Methodological Answer: Side reactions include:

  • Oxidation : Formation of propanoic acid derivatives under aerobic conditions. Use inert atmospheres (N₂/Ar) to mitigate .
  • Racemization : Loss of chiral integrity at the α-carbon. Low-temperature reactions and chiral catalysts (e.g., L-proline) can suppress this .
  • Ester Hydrolysis : Unintended cleavage of the benzyl ester in aqueous media. Anhydrous solvents and controlled pH (pH 6–7) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry. For example, the methyl group in (2R)-configuration shows a doublet at δ 1.3–1.5 ppm (¹H NMR) .
  • Chiral HPLC : Resolves enantiomeric impurities; use columns like Chiralpak AD-H with hexane/isopropanol (90:10) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 194.1 for the free base) .

Q. How do protecting groups influence the stability of this compound during multi-step synthesis?

Methodological Answer: Protecting groups like Boc or Fmoc prevent undesired nucleophilic attacks on the amine group. For instance, Boc protection stabilizes the compound during esterification but requires acidic conditions (e.g., trifluoroacetic acid) for deprotection . Stability studies under varying pH (e.g., pH 2–10) and temperature (25–60°C) should be conducted to assess robustness .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, amber vials to prevent photodegradation. Desiccants (e.g., silica gel) minimize hydrolysis .
  • Handling : Use gloveboxes under N₂ for air-sensitive steps. Avoid prolonged exposure to polar solvents like methanol, which accelerate racemization .

Advanced Research Questions

Q. How can researchers resolve conflicting data in stereochemical assignments of this compound derivatives?

Methodological Answer: Contradictions in NMR or HPLC data require cross-validation:

  • X-ray Crystallography : Definitive proof of configuration (e.g., CCDC deposition for (2R)-isomers) .
  • Vibrational Circular Dichroism (VCD) : Detects subtle chiral differences in carbonyl stretches (1700–1750 cm⁻¹) .
  • Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to confirm biological activity alignment with expected stereochemistry .

Q. What strategies mitigate degradation of this compound under physiological pH conditions?

Methodological Answer: Degradation pathways include ester hydrolysis and oxidation. Strategies:

  • Prodrug Design : Replace the benzyl ester with a pivaloyloxymethyl group to enhance stability at pH 7.4 .
  • Lyophilization : Formulate as a lyophilized powder to reduce hydrolytic activity .
  • Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation .

Q. How can researchers address discrepancies in bioactivity data between enantiomers of this compound analogs?

Methodological Answer:

  • Dose-Response Studies : Compare IC₅₀ values of (2R) vs. (2S) isomers using cell-based assays (e.g., HEK293 cells for receptor binding) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict enantiomer-specific binding affinities .
  • Metabolic Profiling : Use LC-MS/MS to track enantiomer-specific metabolism in liver microsomes .

Q. What advanced methods are available for large-scale chiral resolution of this compound?

Methodological Answer:

  • Simulated Moving Bed (SMB) Chromatography : Achieves >99% enantiomeric excess (ee) with Chiralpak IA columns .
  • Enzymatic Kinetic Resolution : Lipase B from Candida antarctica selectively hydrolyzes (2S)-isomers, leaving (2R)-esters intact .

Table 2: Chiral Resolution Techniques

MethodEfficiency (ee)Throughput
SMB Chromatography>99%High
Enzymatic Resolution95–98%Moderate

Q. How do structural modifications (e.g., carbamoyl or tert-butyl groups) affect the pharmacokinetics of this compound derivatives?

Methodological Answer:

  • Carbamoyl Substitution : Increases hydrophilicity (logP reduction from 1.67 to 0.89) but may reduce blood-brain barrier permeability .
  • tert-Butyl Groups : Enhance metabolic stability by blocking cytochrome P450 oxidation sites. Conduct in vivo PK studies in rodent models to validate .

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